REACTION_SMILES
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[BH3:10].[Br:1][C:2]([C:3]([CH:4]=[CH2:5])([F:6])[F:7])([F:8])[F:9].[CH3:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].[CH:11]12[CH2:12][CH2:13][CH2:14][CH:15]([BH:16]1)[CH2:17][CH2:18][CH2:19]2.[Na+:23].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1.[OH-:22].[OH:20][OH:21]>>[Br:1][C:2]([C:3]([CH2:4][CH2:5][OH:20])([F:6])[F:7])([F:8])[F:9]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
B
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(F)(F)C(F)(F)Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCCCCC
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
B1C2CCCC1CCC2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC(F)(F)C(F)(F)Br
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |